Porphyroxine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Porphyroxine involves several steps, starting from simpler organic molecules. The process typically includes:

Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.

Introduction of functional groups: Methoxy groups are introduced through methylation reactions, and the oxygen atoms are incorporated via etherification reactions.

Final adjustments: The final steps involve purification and crystallization to obtain the pure compound.

Industrial Production Methods

it can be inferred that large-scale production would involve optimization of the synthetic routes to improve yield and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

Porphyroxine undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkaloid structures .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Porphyroxine is primarily recognized for its potential pharmacological properties. It is related to other opium alkaloids, which have been studied for their analgesic and therapeutic effects. Research indicates that this compound may share structural similarities with codeine and could influence the pharmacological profiles of opium-derived medications.

Case Study: Opium Alkaloid Analysis

A recent study utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify this compound levels in opium samples from various geographical regions. The findings revealed significant variations in this compound concentrations, suggesting its potential role in classifying opium sources and understanding regional differences in alkaloid profiles .

Forensic Applications

This compound's presence in opium makes it a valuable marker in forensic science. Its identification can aid in drug profiling and the classification of seized narcotics.

Case Study: Seized Opium Analysis

In a forensic investigation conducted by Italian police, this compound was analyzed alongside other opium alkaloids to determine the origin and composition of seized poppy capsules. The study highlighted the importance of this compound as a distinguishing feature in the characterization of illicit drugs .

Analytical Chemistry Techniques

The extraction and quantification of this compound from opium require sophisticated analytical techniques. Various methods have been developed to isolate this compound effectively.

Extraction Methodology

A systematic approach for isolating this compound involves using dilute acetic acid as a solvent, followed by selective extraction and chromatographic separation. This method has been validated for its efficiency in recovering this compound while minimizing degradation .

Geographic Classification of Opium

This compound plays a crucial role in the geographic classification of opium samples. By analyzing its concentration alongside other alkaloids, researchers can trace the origin of opium products.

Data Table: Geographic Distribution of this compound

| Region | This compound Concentration (‰) | Relative Abundance to Morphine |

|---|---|---|

| Southwest Asia | 1x10^-4 - 1x10^-2 | High |

| Southeast Asia | Moderate | Moderate |

| South America | Low | Low |

| Mexico | Very Low | Very Low |

This table illustrates the varying concentrations of this compound across different regions, emphasizing its utility in forensic and pharmacological studies .

Future Directions and Research Opportunities

The ongoing research into this compound's properties may uncover further applications in medicine and forensic science. Future studies could focus on:

- Biosynthesis : Understanding the biosynthetic pathways of this compound could lead to enhanced extraction methods or synthetic production techniques.

- Pharmacodynamics : Investigating how this compound interacts with biological systems may reveal new therapeutic potentials.

- Environmental Impact : Assessing the ecological implications of opium poppy cultivation and its alkaloids on local ecosystems.

Mecanismo De Acción

The mechanism of action of Porphyroxine involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Porphyroxine: A synonymous name for the same compound.

Other Rhoeadine Alkaloids: Compounds with similar structures and properties, such as rhoeadine and rhoeagenine.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its pentacyclic structure, which confer unique chemical and biological properties .

Propiedades

IUPAC Name |

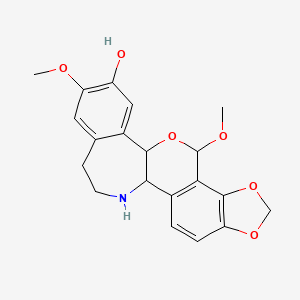

11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-23-15-7-10-5-6-21-17-11-3-4-14-19(26-9-25-14)16(11)20(24-2)27-18(17)12(10)8-13(15)22/h3-4,7-8,17-18,20-22H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOVOKBMSLYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.